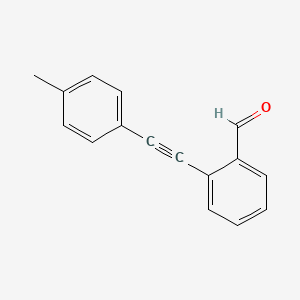

2-(p-Tolylethynyl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(p-Tolylethynyl)benzaldehyde is a chemical compound with the molecular formula C16H12O . It contains 30 bonds in total, including 18 non-H bonds, 14 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic aldehyde .

Synthesis Analysis

The synthesis of benzaldehydes, including this compound, can be achieved by the hypochlorite oxidation of benzyl alcohols under phase transfer catalysis . Another method involves the use of salicyl aldehyde and propargyl bromide in aqueous micellar media . Enzymatic synthesis of benzaldehyde from l-phenylalanine in a two-step reaction with four enzymes has also been reported .Molecular Structure Analysis

The molecular structure of this compound includes 30 bonds: 18 non-H bonds, 14 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic aldehyde . The average mass of the molecule is 220.266 Da .Chemical Reactions Analysis

The Knoevenagel Condensation is a significant chemical reaction involving benzaldehydes . In this reaction, an enol intermediate is initially formed, which reacts with the aldehyde. The resulting aldol undergoes subsequent base-induced elimination .Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.266 Da . It has a density of 1.1±0.1 g/cm3 and a boiling point of 379.8±35.0 °C at 760 mmHg .科学的研究の応用

Bioproduction of Benzaldehyde : Benzaldehyde is widely used in the flavor industry due to its apricot and almond-like aroma. Research by Craig and Daugulis (2013) explored the bioproduction of benzaldehyde using methylotrophic yeast, Pichia pastoris, which converts benzyl alcohol into benzaldehyde. This biotechnological approach offers a sustainable alternative to chemical synthesis, potentially applicable to derivatives like 2-(p-Tolylethynyl)benzaldehyde for flavoring or fragrance applications (Craig & Daugulis, 2013).

Asymmetric Synthesis : Kühl et al. (2007) reported on the enzyme catalyzed asymmetric C–C bond formation using benzaldehyde lyase, highlighting the enzyme's potential for creating chiral molecules. This research underscores the importance of benzaldehyde derivatives in synthesizing complex organic molecules, which could extend to this compound for pharmaceutical applications (Kühl et al., 2007).

Catalysis and Organic Synthesis : Research into the oxidation of benzaldehyde derivatives to their corresponding carboxylic acids by Ru(IV) complexes, as studied by Seok and Meyer (2005), provides insights into the mechanisms of alcohol oxidation. This research is relevant for developing catalysts for the selective oxidation of alcohol derivatives of this compound, potentially useful in the synthesis of fine chemicals (Seok & Meyer, 2005).

Nanoparticle Catalysis : Iraqui et al. (2020) explored the use of NiFe2O4 nanoparticles as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. Such catalytic processes could be applicable to this compound, highlighting the role of nanotechnology in facilitating chemical transformations (Iraqui et al., 2020).

Metal Complexes and Coordination Chemistry : Sousa et al. (2001) investigated metal complexes containing benzaldehyde derivatives, demonstrating the utility of these compounds in coordination chemistry. This research might indicate potential applications for this compound in the design of new materials or catalytic systems (Sousa et al., 2001).

Safety and Hazards

将来の方向性

The research of new and sustainable approaches to selectively synthesize benzaldehyde, including 2-(p-Tolylethynyl)benzaldehyde, is receiving great attention from the chemists’ community . For instance, a V-based catalytic biphasic system is being explored for the oxidation of toluene to benzaldehyde .

作用機序

Target of Action

It is known that the compound is involved in reactions with α,β-unsaturated carbonyl compounds .

Mode of Action

2-(p-Tolylethynyl)benzaldehyde interacts with its targets through a series of chemical reactions. For instance, it has been reported that this compound oxime reacts with α,β-unsaturated carbonyl compounds in a one-pot reaction . This reaction leads to the formation of 1-alkylated isoquinoline derivatives .

Biochemical Pathways

The compound’s involvement in the synthesis of 1-alkylated isoquinoline derivatives suggests it may influence pathways related to these structures .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit CYP2C19, an enzyme involved in drug metabolism .

Result of Action

Its involvement in the synthesis of 1-alkylated isoquinoline derivatives suggests it may have effects related to these structures .

特性

IUPAC Name |

2-[2-(4-methylphenyl)ethynyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-13-6-8-14(9-7-13)10-11-15-4-2-3-5-16(15)12-17/h2-9,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXZJUGIVVHLBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC2=CC=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-7-iodoimidazo[1,2-A]pyridine](/img/structure/B2826803.png)

![5-cyclopropyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-3-carboxamide](/img/structure/B2826806.png)

![3-Oxabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B2826810.png)

![N-[3-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2826812.png)

![6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide](/img/structure/B2826816.png)

![2-morpholino-N-(4-(trifluoromethyl)phenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2826819.png)

![(5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2826821.png)

![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2826823.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B2826824.png)

![3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2826826.png)